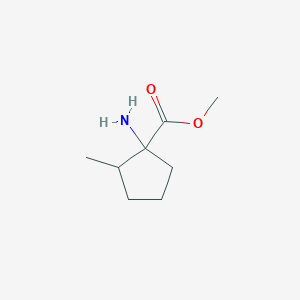

Methyl 1-amino-2-methylcyclopentane-1-carboxylate

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl 1-amino-2-methylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-6-4-3-5-8(6,9)7(10)11-2/h6H,3-5,9H2,1-2H3 |

InChI Key |

SUTZKILRBAQRCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1-amino-2-methylcyclopentane-1-carboxylate typically involves:

- Starting from methylamino-substituted cyclopentane carbonitrile or related nitrile precursors.

- Conversion of the nitrile group into the corresponding amide or acid intermediate.

- Hydrolysis and esterification steps to obtain the methyl ester.

- Introduction or preservation of the amino substituent on the cyclopentane ring.

Two main synthetic routes have been reported:

- Route A: Acylation of methylamino-substituted cyclopentane carbonitrile, followed by hydrolysis and esterification.

- Route B: Formation of imine ester dihydrochloride intermediates, followed by hydrolysis to yield the target ester.

These routes are designed to be industrially viable, with short reaction steps, high yields, and high purity products.

Detailed Preparation via Acylation, Hydrolysis, and Esterification (Route A)

This method uses methylamino-substituted cyclopentane carbonitrile as the starting material.

Step 1: Acylation

- React methylamino-substituted cyclopentane carbonitrile with an acyl chloride (e.g., acetyl chloride).

- Reaction conditions: Temperature between -10 °C to 40 °C (preferably 0 °C to 20 °C).

- Base: Inorganic or organic bases such as sodium bicarbonate, sodium carbonate, triethylamine, pyridine, or N-diisopropylethylamine.

- Solvent: Halogenated alkanes (dichloromethane), aromatic hydrocarbons (toluene), or esters (ethyl acetate).

- Reaction time: Typically 3 hours under nitrogen atmosphere.

- Outcome: Formation of nitrile cyclopentane-N-methylacetamide intermediate.

Step 2: Hydrolysis

- Hydrolyze the nitrile amide intermediate to methyl amino substituted cyclopentanecarboxylic acid hydrochloride.

- Conditions: Temperature 20 °C to 120 °C (preferably 80 °C to 120 °C).

- Solvent: Alcohol solvents or water.

- Acid: Hydrochloric acid is used for hydrolysis.

Step 3: Esterification

- Esterify the methyl amino substituted cyclopentanecarboxylic acid hydrochloride with an alcohol (e.g., methanol) in the presence of thionyl chloride.

- Reaction temperature: -10 °C to 120 °C (preferably -5 °C to 30 °C).

- This step yields the target methyl amino substituted cyclopentane carboxylate ester.

Alternative Preparation via Imine Ester Dihydrochloride Intermediate (Route B)

- Form the imine ester dihydrochloride intermediate from methylamino-substituted cyclopentane carbonitrile.

- Hydrolyze the imine ester dihydrochloride with water to obtain methyl amino substituted cyclopentane formic acid alkyl ester.

- This route also leads to high purity and yield of the target ester.

Reaction Conditions and Catalyst Details

| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |

|---|---|---|---|---|

| Acylation | Acyl chloride, base (e.g., triethylamine) | 0 to 20 | Dichloromethane | Nitrogen atmosphere, dropwise addition |

| Hydrolysis | Hydrochloric acid, water/alcohol solvent | 80 to 120 | Alcohol or water | Converts nitrile amide to carboxylic acid salt |

| Esterification | Alcohol (methanol), thionyl chloride | -5 to 30 | Methanol | Forms methyl ester |

Yields and Purity

- The acylation step typically achieves a molar yield of approximately 94.4%.

- Overall, the multi-step process results in high purity methyl amino substituted cyclopentane carboxylate with yields superior to previous literature methods.

- The process is optimized for industrial scale-up due to short reaction times and readily available starting materials.

Additional Notes on Related Cyclopentane Derivatives Preparation

- Related cyclopentane derivatives such as 1-methylcyclopentene and its alkoxy derivatives are prepared via a two-stage process involving thermal conversion of cyclohexanol or cyclohexene followed by addition of alcohols under acidic catalysis.

- Acidic catalysts used include solid ion exchangers and zeolites.

- Reaction parameters such as temperature (20–100 °C), pressure (0.1–10 bar), and molar ratios are optimized for high conversion and selectivity.

- Purification is typically achieved by fractional distillation.

While these processes are related, the preparation of this compound is distinct in involving nitrile intermediates and amide hydrolysis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Conditions | Yield (%) | Purity | Industrial Viability |

|---|---|---|---|---|---|---|

| Acylation-Hydrolysis-Esterification (Route A) | Methylamino-substituted cyclopentane carbonitrile | Acylation, hydrolysis, esterification | 0–120 °C, various solvents | ~94.4 (acylation step) | High | High |

| Imine Ester Dihydrochloride Route (Route B) | Methylamino-substituted cyclopentane carbonitrile | Imine formation, hydrolysis | Mild aqueous conditions | High | High | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2-methylcyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: LiAlH4 or NaBH4 are typical reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 1-amino-2-methylcyclopentane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-amino-2-methylcyclopentane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing the active amino compound, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

Cyclopentane vs. Cyclopropane Derivatives

- Cyclopentane Core: The target compound shares a cyclopentane backbone with Methyl 3-aminocyclopentanecarboxylate () and Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (). Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride features a methylamino group instead of a primary amino group, impacting basicity and reactivity .

- Cyclopropane Derivatives: (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate () has a smaller, strained cyclopropane ring.

Substituent Variations

- Hydroxy/Oxo Analogues: 1-Amino-2-hydroxycyclopentanecarboxylic acid () and methyl 1-(4-chlorobenzyl)-2-oxocyclopentanecarboxylate () highlight the role of functional groups. The hydroxy or oxo groups influence solubility and metabolic stability, whereas the benzyl group in the latter introduces aromaticity for targeted binding .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 1-amino-2-methylcyclopentane-1-carboxylate | C₈H₁₅NO₂ | 157.21 (calculated) | 1-amino, 2-methyl, methyl ester |

| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | 3-amino, methyl ester |

| (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate | C₇H₁₃NO₂ | 143.18 | Cyclopropane, 1-amino, 2-ethyl |

| Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride | C₈H₁₆ClNO₂ | ~205.68 (calculated) | 1-methylamino, hydrochloride salt |

- Solubility and Stability: Cyclopentane derivatives generally exhibit moderate solubility in polar solvents (e.g., ethyl acetate, methanol) due to their ester and amino groups. Cyclopropane derivatives may display lower solubility due to increased hydrophobicity from ring strain .

Biological Activity

Methyl 1-amino-2-methylcyclopentane-1-carboxylate (MAMC) is a cyclopentane derivative notable for its unique structural features, including an amino group and a carboxylate functional group. This compound has garnered interest for its potential biological activities, particularly in the context of pharmaceutical applications and enzyme interactions.

Chemical Structure and Properties

MAMC has the molecular formula and a molecular weight of approximately 143.18 g/mol. Its structural characteristics allow it to participate in various biochemical interactions, making it a candidate for further research in medicinal chemistry.

The biological activity of MAMC is primarily linked to its ability to interact with specific enzymes and metabolic pathways. Similar compounds have been studied for their roles as enzyme inhibitors, which may provide therapeutic benefits in conditions such as cancer and metabolic disorders. The amino group in MAMC can form hydrogen bonds with active sites on enzymes, while the ester group can undergo hydrolysis to release active metabolites, modulating biochemical pathways effectively.

Enzyme Inhibition Studies

Research indicates that MAMC and its analogs can inhibit specific enzymes involved in metabolic processes. For instance, studies have demonstrated that compounds with similar structures to MAMC can alter enzymatic activity, providing insights into their mechanisms of action. This inhibition can potentially lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity.

Comparative Analysis with Structural Analogues

To understand the uniqueness of MAMC's biological activity, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features of various related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 1-amino-1-cyclopentanecarboxylate | Cyclopentane derivative | Similar amine and carboxylate functionalities |

| 2-Amino-2-methylcyclopentanecarboxylic acid | Cyclopentane derivative | Exhibits different stereochemistry affecting activity |

| 3-Amino-3-methylbutanoic acid | Aliphatic amine | Broader range of biological activities |

| 4-Aminobutyric acid | Linear chain | Important neurotransmitter with distinct functions |

This comparison highlights how MAMC's specific cyclopentane framework combined with amino and carboxylate groups may influence its reactivity and biological interactions differently than its analogs.

In Vitro Studies

In vitro studies have shown that MAMC exhibits significant interactions with various enzymes, leading to altered activity levels. For example, research involving enzyme assays has indicated that modifications to MAMC's structure can enhance its inhibitory potency against target enzymes .

Potential Applications

MAMC's potential applications extend beyond enzyme inhibition; it may serve as a precursor in the synthesis of more complex biologically active molecules. Its structural features make it suitable for exploring new therapeutic agents targeting metabolic pathways involved in diseases such as cancer and diabetes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1-amino-2-methylcyclopentane-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization reactions and functional group modifications. Key steps include controlling temperature (e.g., 0–25°C for amine coupling), solvent choice (e.g., dichloromethane for polar intermediates), and reaction time (monitored via TLC/HPLC). For example, cyclopentane derivatives are functionalized using carbamate-forming reagents under inert atmospheres . Purity is ensured via recrystallization or column chromatography, with yields reported between 60–85% depending on steric hindrance .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% by area normalization) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use NIOSH-approved gloves (nitrile) and EN 166-compliant eye protection. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap/water. Store under inert conditions (argon) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer : Enantiomeric forms (e.g., (1R,2S) vs. (1S,2R)) can exhibit divergent binding affinities to enzymes or receptors. For example, (1R,2S) isomers show enhanced inhibition of aminopeptidases due to spatial alignment with catalytic sites. Stereochemical analysis via chiral HPLC or X-ray crystallography is critical for structure-activity relationship (SAR) studies .

Q. What computational methods are used to predict reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations model transition states and energy barriers for cyclization or ester hydrolysis. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics. Software like Gaussian or ORCA is employed, with basis sets (e.g., B3LYP/6-31G*) optimized for nitrogen/oxygen-containing intermediates .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variations) may arise from impurities or isomer ratios. Validate purity via HPLC-MS and compare results using standardized assays (e.g., OECD Test Guideline 423). Cross-reference data from ECHA, PubChem, and independent toxicology studies .

Q. What are the challenges in synthesizing stereoisomers of this compound?

- Methodological Answer : Kinetic resolution using chiral catalysts (e.g., L-proline derivatives) or enzymatic methods (lipases) can separate enantiomers. However, low enantiomeric excess (ee) may occur due to racemization during ester hydrolysis. Optimize reaction pH (<7) and temperature (<40°C) to minimize epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.